molecular formula C9H6BrClN2O B2970751 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one CAS No. 1351478-05-1

1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one

Cat. No.: B2970751
CAS No.: 1351478-05-1
M. Wt: 273.51
InChI Key: MNXYXGITZQLUFG-UHFFFAOYSA-N
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Description

1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one typically involves the bromination of pyrrolo[2,3-b]pyridine followed by chlorination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The exact molecular pathways involved include the inhibition of downstream signaling cascades that promote tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-6-7(8(14)2-11)4-13-9(6)12-3-5/h1,3-4H,2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXYXGITZQLUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (3.38 g, 25.38 mmol) in dichloromethane (100 mL) was added 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 g, 5.07 mmol). After stirring for 30 min, chloroacetyl chloride (2.84 g, 25.38 mmol) was added and the reaction mixture was stirred for 2 hours at room temperature. On completion, solvents were evaporated and quenched with aq. NaHCO3 solution at 0° C. Resulting mixture was extracted with EtOAc. The organic layer was dried over Na2SO4 and filtered through a plug of silica gel. Solvent was evaporated to dryness to give 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone (1.3 g, 93% yield).
Name
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Three

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